molecular formula C15H10O4S B14413945 7-Methoxy-3-(thiophene-2-carbonyl)-2H-1-benzopyran-2-one CAS No. 83179-52-6

7-Methoxy-3-(thiophene-2-carbonyl)-2H-1-benzopyran-2-one

Cat. No.: B14413945
CAS No.: 83179-52-6
M. Wt: 286.3 g/mol
InChI Key: BPNFJJXYJTVDSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methoxy-3-(thiophene-2-carbonyl)-2H-1-benzopyran-2-one is a synthetic organic compound belonging to the class of benzopyran derivatives It is characterized by the presence of a methoxy group at the 7th position, a thiophene-2-carbonyl group at the 3rd position, and a benzopyran core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-3-(thiophene-2-carbonyl)-2H-1-benzopyran-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-methoxy-2H-1-benzopyran-2-one and thiophene-2-carbonyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the acylation reaction.

    Acylation Reaction: The thiophene-2-carbonyl chloride is reacted with 7-methoxy-2H-1-benzopyran-2-one in the presence of a base to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-3-(thiophene-2-carbonyl)-2H-1-benzopyran-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of 7-Methoxy-3-(thiophene-2-carbonyl)-2H-1-benzopyran-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    7-Methoxy-4-chromanone: A structurally similar compound with different functional groups.

    3-(Thiophene-2-carbonyl)-2H-1-benzopyran-2-one: Lacks the methoxy group at the 7th position.

    7-Methoxy-3-(phenylcarbonyl)-2H-1-benzopyran-2-one: Contains a phenyl group instead of a thiophene group.

Uniqueness

7-Methoxy-3-(thiophene-2-carbonyl)-2H-1-benzopyran-2-one is unique due to the presence of both the methoxy and thiophene-2-carbonyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

83179-52-6

Molecular Formula

C15H10O4S

Molecular Weight

286.3 g/mol

IUPAC Name

7-methoxy-3-(thiophene-2-carbonyl)chromen-2-one

InChI

InChI=1S/C15H10O4S/c1-18-10-5-4-9-7-11(15(17)19-12(9)8-10)14(16)13-3-2-6-20-13/h2-8H,1H3

InChI Key

BPNFJJXYJTVDSG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)C3=CC=CS3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.